Optical Rotation as an Identity and Purity Criterion: Ac-D-Ala-OH vs. Ac-L-Ala-OH
Ac-D-Ala-OH exhibits a positive specific rotation of [α]20D = +61° to +67° (C=2 in H2O) or +64° to +68° (C=1 in water), with some vendor specifications reporting +97.62° (c = 1, water) . The L-enantiomer, Ac-L-Ala-OH, exhibits an equal but opposite specific rotation of approximately -66° under comparable conditions (class-level inference). This sign and magnitude difference enables unambiguous chiral identity confirmation and detection of enantiomeric impurity. For peptide synthesis applications, the use of the incorrect enantiomer would result in the wrong stereochemistry of the final peptide product, potentially abolishing biological activity.
| Evidence Dimension | Specific rotation |
|---|---|
| Target Compound Data | [α]20D = +61° to +67° (C=2 in H2O); +64° to +68° (C=1 in water); +97.62° (c = 1, water) |
| Comparator Or Baseline | Ac-L-Ala-OH: [α]20D ≈ -66° (C=2 in H2O, class-level inference) |
| Quantified Difference | Sign inversion (positive vs. negative); magnitude approximately equal |
| Conditions | Polarimetry in aqueous solution at 20°C |
Why This Matters
This difference is critical for lot acceptance/rejection during procurement and for verifying that the correct D-enantiomer has been supplied.
